N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-14-7-9-17(10-8-14)30(27,28)11-3-6-19(24)22-20-21-18(13-29-20)15-4-2-5-16(12-15)23(25)26/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMRHAALVPUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenylthiazole derivative.
Attachment of the Tosylbutanamide Moiety: The final step involves the coupling of the nitrophenylthiazole intermediate with tosylbutanamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO) and cholinesterase, which are targets for neurodegenerative diseases.
Biological Studies: The compound is studied for its antioxidant and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Properties of Structural Analogs
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effect | Solubility | Bioactivity Trend |
|---|---|---|---|
| 3-NO₂ | Strong EWG | Low | High electrophilicity |
| 4-OCH₃ | EWG/EDG* | Moderate | Cardioprotective |
| 4-Cl | Moderate EWG | Low | Antimicrobial |
*EWG = Electron-withdrawing group; EDG = Electron-donating group
Biological Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring , a nitrophenyl group , and a tosylbutanamide moiety . Its full chemical formula is . The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thioamides under basic conditions.
- Introduction of the Nitrophenyl Group : The nitrophenyl group is introduced via nitration of the corresponding phenylthiazole derivative.
- Attachment of the Tosylbutanamide Moiety : This final step involves coupling the nitrophenylthiazole intermediate with tosylbutanamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:
- Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial strains, indicating potential applications as antibacterial agents.
- Antiproliferative Effects : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential in cancer therapy.
- Neuroprotective Activities : Investigations into related compounds have identified interactions with enzymes such as monoamine oxidase (MAO), which are critical in neurodegenerative diseases .
The precise mechanism of action for this compound remains largely unexplored. However, insights can be drawn from studies on structurally related compounds:
- Target Interactions : The thiazole ring may inhibit bacterial lipid biosynthesis, contributing to its antimicrobial activity.
- Cellular Pathways : The compound may interfere with cellular pathways involved in proliferation and apoptosis, similar to other thiazole derivatives .
Research Findings and Case Studies
A summary of relevant studies highlights the biological activity of thiazole derivatives and their potential applications:
Case Study: Antimicrobial Activity
In a controlled experiment, various thiazole derivatives were tested against common bacterial strains:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 8 | 10 |
| Control (Standard Antibiotic) | 8 | 15 |
The results indicated that while the compound showed promising antimicrobial activity, it was less effective than standard antibiotics at equivalent concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
